molecular formula C16H14N2O3 B1448445 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione CAS No. 1803566-67-7

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione

Cat. No. B1448445
CAS RN: 1803566-67-7
M. Wt: 282.29 g/mol
InChI Key: JZJJUEHRTCMZMT-UHFFFAOYSA-N
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Description

“5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1803566-67-7 . It has a molecular weight of 282.3 . The IUPAC name for this compound is 5-(2-(benzyloxy)phenyl)-1H-imidazole-2,4-diol .


Molecular Structure Analysis

The InChI code for “5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” is 1S/C16H14N2O3/c19-15-14 (17-16 (20)18-15)12-8-4-5-9-13 (12)21-10-11-6-2-1-3-7-11/h1-9,19H,10H2, (H2,17,18,20) . This indicates the presence of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” is a powder at room temperature .

Scientific Research Applications

Electrochemical Studies and DNA Binding

Imidazolidine derivatives, including compounds similar to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, have been the subject of electrochemical studies. The electrochemical behavior of such compounds has been examined through cyclic, differential pulse, and square wave voltammetry techniques. These studies help in understanding the redox properties and potential pharmaceutical applications of imidazolidine derivatives (Nosheen et al., 2012). Additionally, the DNA binding affinity of similar imidazolidine derivatives has been investigated, indicating their potential in anti-cancer drug development. These findings demonstrate a significant affinity towards DNA, which could justify their use in therapeutic applications (Shah et al., 2013).

Structural Insights and Antidepressant Activity

Research has delved into the crystal structure of related imidazolidine-2,4-dione compounds, providing insights into their molecular configurations. Such structural elucidation is crucial for understanding the interaction mechanisms of these compounds with biological targets (Sethusankar et al., 2002). In addition, studies on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with a similar core structure, have indicated potential antidepressant activities without significant inhibition of biogenic amine uptake or monoamine oxidase activity, suggesting a novel mechanism of action for these compounds (Wessels et al., 1980).

Antimicrobial and Antitumor Properties

New imidazolidine-2,4-dione analogues have been designed, synthesized, and evaluated for their antitumor activity. Some of these compounds have shown remarkable cytotoxic potency against various cancer cell lines, hinting at their potential as effective antitumor agents. The structure-activity relationship studies associated with these compounds could guide the development of more potent and selective cancer therapies (El-Sayed et al., 2018). Furthermore, the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones has been explored, revealing the potential of these compounds in combating microbial infections (Albuquerque et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H350, and H360 . These statements indicate that the compound may be harmful if swallowed, may cause cancer, and may damage fertility or the unborn child .

Future Directions

While specific future directions for “5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione” are not available in the search results, imidazolidinone derivatives have been the subject of ongoing research due to their wide range of significant pharmacological or biological activities . They have potential applications in the development of new anticancer agents, antibacterial agents, antifungal agents, anti-diabetic agents, anti-inflammatory agents, and analgesic agents .

properties

IUPAC Name

5-(2-phenylmethoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-14(17-16(20)18-15)12-8-4-5-9-13(12)21-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJJUEHRTCMZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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